![molecular formula C15H10O3 B13783693 6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
6-Phenylfuro[2,3-f][1,3]benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylfuro[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.242 g/mol This compound is part of the benzodioxole family, which is known for its diverse biological and chemical properties The structure of this compound consists of a furan ring fused to a benzodioxole moiety, with a phenyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-f][1,3]benzodioxole can be achieved through several synthetic routes. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . The unreacted starting material can be easily separated by distillation and recycled.
Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides using palladium catalysis. This reaction requires 0.05-1 mol% Na2PdCl4, 30 mol% pivalic acid, and 1.3 equivalents of K2CO3 at 120°C. The reaction yields the desired 4-substituted products in excess of 80% .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow Friedel-Crafts reactions using both homogeneous and heterogeneous catalysts offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylfuro[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and benzodioxole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
6-Phenylfuro[2,3-f][1,3]benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as cytotoxic and antiparasitic agents.
Wirkmechanismus
The mechanism of action of 6-Phenylfuro[2,3-f][1,3]benzodioxole and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and induce apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A parent compound with a simpler structure, used in various chemical reactions and as a precursor for more complex derivatives.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated analog with similar reactivity but different physical and chemical properties.
[1,3]Dioxolo[4,5-f][1,3]benzodioxole: A related compound used in fluorescence-based assays and drug screening applications.
Uniqueness
6-Phenylfuro[2,3-f][1,3]benzodioxole stands out due to its unique structure, which combines the properties of furan, benzodioxole, and phenyl groups
Eigenschaften
Molekularformel |
C15H10O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
6-phenylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O3/c1-2-4-10(5-3-1)12-6-11-7-14-15(17-9-16-14)8-13(11)18-12/h1-8H,9H2 |
InChI-Schlüssel |
JSARBIWXPAMEFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


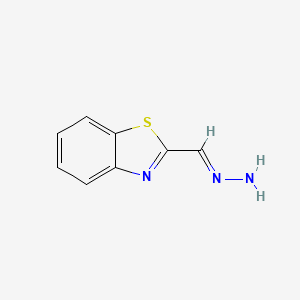
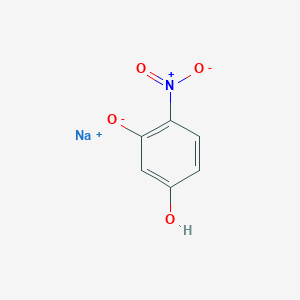
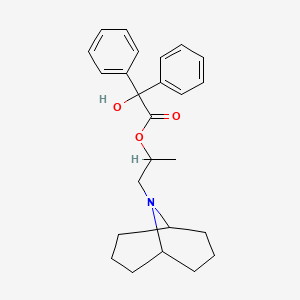

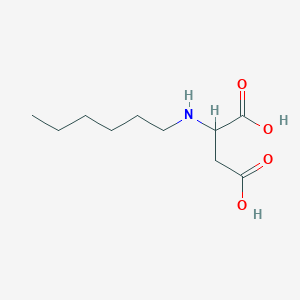

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
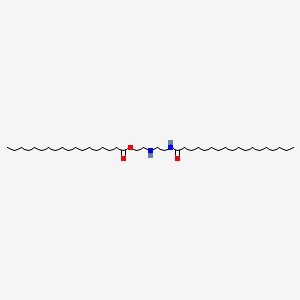
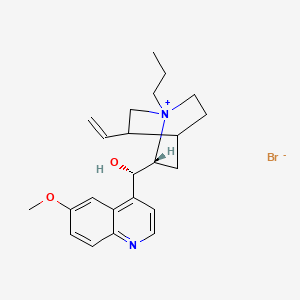
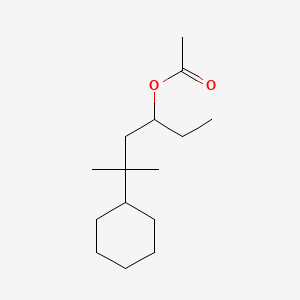
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
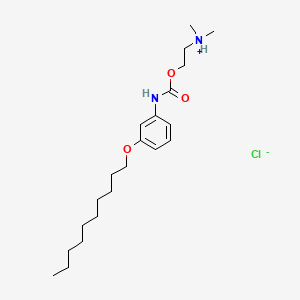

(2-propanolato)-](/img/structure/B13783717.png)
